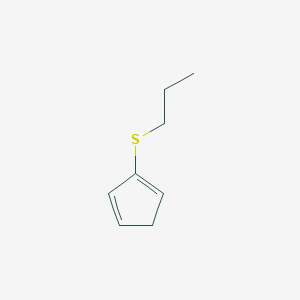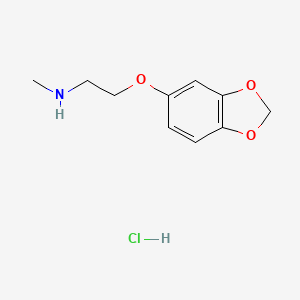![molecular formula C9H20O3 B14251732 3-[(1-Propoxypropan-2-YL)oxy]propan-1-OL CAS No. 185627-94-5](/img/structure/B14251732.png)
3-[(1-Propoxypropan-2-YL)oxy]propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1-Propoxypropan-2-YL)oxy]propan-1-OL is an organic compound with the molecular formula C9H20O3. It is a colorless liquid known for its low volatility and hydrophilic properties. This compound is often used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Propoxypropan-2-YL)oxy]propan-1-OL typically involves the reaction of propylene oxide with propanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through continuous flow processes. These methods allow for the efficient and scalable production of the compound, ensuring consistent quality and supply for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(1-Propoxypropan-2-YL)oxy]propan-1-OL undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various aldehydes and ketones.
Reduction: Reduction reactions can convert the compound into different alcohols.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups, leading to the formation of ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and strong bases.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Various alcohols.
Substitution: Ethers and esters.
Applications De Recherche Scientifique
3-[(1-Propoxypropan-2-YL)oxy]propan-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a component in various biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of coatings, adhesives, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-[(1-Propoxypropan-2-YL)oxy]propan-1-OL involves its interaction with various molecular targets. The compound can act as a solvent, facilitating the dissolution and transport of other molecules. Additionally, its chemical structure allows it to participate in various chemical reactions, influencing the pathways and outcomes of these processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(1-Propoxypropan-2-yl)oxy]propan-2-yl acetate
- 1-(1-methyl-2-propoxyethoxy)2-propanol
- 1-METHOXY-3-PHENYLAMINO-PROPAN-2-OL
Uniqueness
3-[(1-Propoxypropan-2-YL)oxy]propan-1-OL is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its low volatility and hydrophilic nature make it particularly useful in applications where these characteristics are desired.
Propriétés
Numéro CAS |
185627-94-5 |
|---|---|
Formule moléculaire |
C9H20O3 |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
3-(1-propoxypropan-2-yloxy)propan-1-ol |
InChI |
InChI=1S/C9H20O3/c1-3-6-11-8-9(2)12-7-4-5-10/h9-10H,3-8H2,1-2H3 |
Clé InChI |
HUFFQTVPZWLSAE-UHFFFAOYSA-N |
SMILES canonique |
CCCOCC(C)OCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Hexylsulfanyl)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14251650.png)
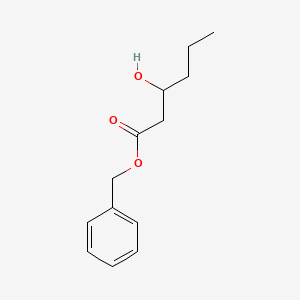

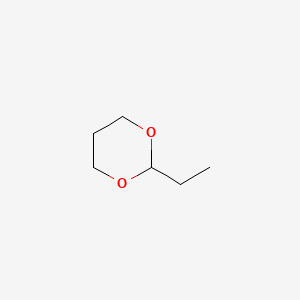
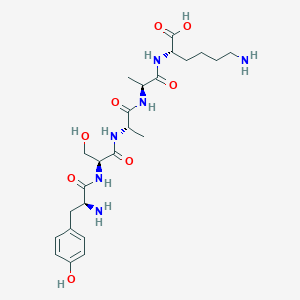
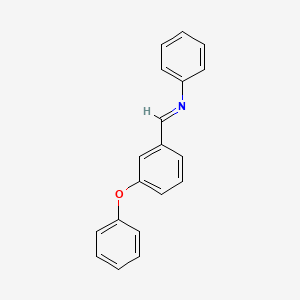
![1-Bis[2-(2-methoxyethoxy)phenyl]phosphoryl-2-(2-methoxyethoxy)benzene;hydrate](/img/structure/B14251684.png)
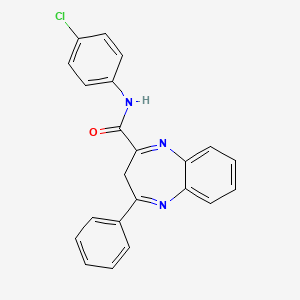
![1-[2-(Ethenyloxy)ethoxy]dodecane](/img/structure/B14251695.png)
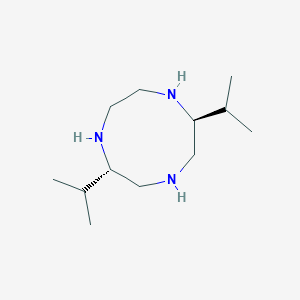
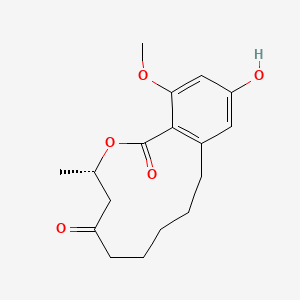
![1-[4-Ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethan-1-one](/img/structure/B14251726.png)
